5,5'-Dimethyl-bapta

Übersicht

Beschreibung

5,5’-Dimethyl BAPTA is a water-soluble, extracellular membrane metal chelator with relative selectivity for calcium ions . It is commonly used to form calcium buffers with well-defined calcium concentrations . It is also a cell membrane permeant form of BAPTA that is highly selective for Ca2+ over Mg2+ .

Synthesis Analysis

The synthesis and characterization of some novel N-modified hybrid analogues of hemorphins containing a C-5 substituted hydantoin residue as potential anticonvulsants and for the blockade of sodium channels are presented . The new series of 5,5’-dimethyl- and 5,5’-diphenylhydantoin-conjugated hemorphin derivatives were obtained as C-terminal amides via solid-phase peptide synthesis .Molecular Structure Analysis

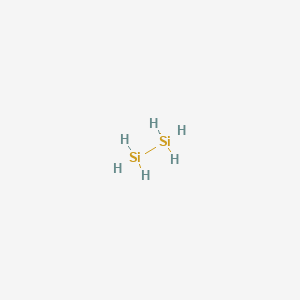

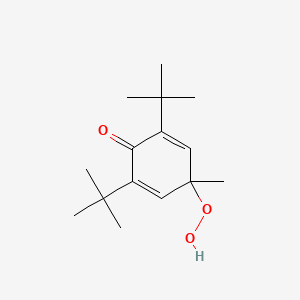

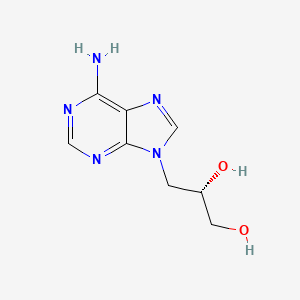

The molecular weight of 5,5’-Dimethyl BAPTA is 656.85 and its formula is C24H24K4N2O10 . The SMILES representation of its structure is O=C(CN(CC(O[K])=O)C1=CC=C©C=C1OCCOC2=CC©=CC=C2N(CC(O[K])=O)CC(O[K])=O)O[K] .Chemical Reactions Analysis

5,5’-Dimethyl BAPTA and its derivatives are calcium chelators that are commonly used to form calcium buffers with well-defined calcium concentrations . By injecting the chelators into cells or by incubating cells with the AM ester form of the chelators, one can control the cytosolic calcium concentration .Physical And Chemical Properties Analysis

5,5’-Dimethyl BAPTA is a white to off-white solid that is soluble in water . It is stored at ≤ -20°C .Wissenschaftliche Forschungsanwendungen

Modulation of Cell Plate Formation

5,5'-Dimethyl-bapta (5,5'-dimethyl BAPTA) has been studied for its effects on cell plate formation in stamen hair cells of Tradescantia. The research demonstrates that at certain concentrations, 5,5'-dimethyl BAPTA can modulate cell plate formation, indicating the presence of local Ca2+ gradients essential for the cytokinetic process (Jürgens et al., 1994).

Impact on Platelet Shape Change

Studies have shown that 5,5'-dimethyl-BAPTA affects platelet shape change in both Ca2+-dependent and -independent signaling pathways. This suggests its role in modulating myosin light chain phosphorylation and platelet shape change through these pathways (Paul et al., 1999); (Ishii-Watabe et al., 2001).

Role in Microtubule Disruption

In 3T3-L1 adipocytes, 5,5'-dimethyl BAPTA has been shown to cause profound depolymerization of microtubules without affecting cortical actin filaments, indicating its potential role in cytoskeleton-related cell functions independent of calcium chelation (Furuta et al., 2009).

Involvement in Calcium Transients in Zebrafish

Research involving zebrafish embryos has utilized 5,5'-dimethyl-BAPTA to study calcium transients accompanying ooplasmic segregation. The findings suggest that localized domains of elevated free cytosolic calcium, potentially modulated by 5,5'-dimethyl-BAPTA, are essential for ooplasmic segregation in zebrafish (Leung et al., 1998).

Reduction of Neurotransmitter Secretion

5,5'-dimethyl-BAPTA has been used to study the effects of intracellular Ca2+ chelation on neurotransmitter secretion, particularly acetylcholine. The research indicates that 5,5'-dimethyl-BAPTA can reduce neurotransmitter secretion, providing insights into the mechanisms of neurotransmission and the role of calcium in these processes (Hunt et al., 1994).

Calcium Buffers and Glutamate-Mediated Excitotoxicity

Studies on rat hippocampal neurons have explored the use of 5,5'-dimethyl-BAPTA as a calcium buffer to understand its impact on calcium responses and glutamate-mediated excitotoxicity. This research highlights the potential influence of 5,5'-dimethyl-BAPTA on neuronal health and responses to excitatory amino acids (Abdel‐Hamid & Baimbridge, 1997).

Colocalization with Calcium-Gated Potassium Channels

At the frog neuromuscular junction, 5,5'-dimethyl BAPTA has been used to investigate the distribution of Ca2+-gated K+ channels relative to Ca2+ channels and transmitter release sites. The results suggest a strategic clustering of these channels at neurotransmitter release sites, where they can be quickly activated by Ca2+ entering the terminal (Robitaille et al., 1993).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O10/c1-15-3-5-17(25(11-21(27)28)12-22(29)30)19(9-15)35-7-8-36-20-10-16(2)4-6-18(20)26(13-23(31)32)14-24(33)34/h3-6,9-10H,7-8,11-14H2,1-2H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMWLYNXTGNSSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238554 | |

| Record name | 5,5'-Dimethyl-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5'-Dimethyl-bapta | |

CAS RN |

91416-19-2 | |

| Record name | N,N′-[1,2-Ethanediylbis[oxy(4-methyl-2,1-phenylene)]]bis[N-(carboxymethyl)glycine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91416-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5'-Dimethyl-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091416192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5'-Dimethyl-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAPTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78H4VA776P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

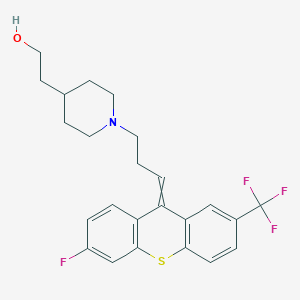

![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1R,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1205490.png)